molecular formula C18H25N5O4S B2949370 1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide CAS No. 1202978-99-1

1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2949370
CAS No.: 1202978-99-1
M. Wt: 407.49
InChI Key: AEDFTDUHNXEERE-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide is a high-purity chemical compound offered for research and development purposes. This complex molecule features a 1,2,4-triazole core, a moiety frequently explored in medicinal chemistry for its diverse biological activities, linked to a piperidine-4-carboxamide scaffold via a sulfonylethyl chain. The structural combination of these pharmacophores makes it a compound of significant interest for investigating new biochemical pathways and receptor interactions. It is strictly intended for laboratory research use in controlled environments and is not for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring all applicable regulations are followed in their jurisdiction when handling this substance. For detailed specifications, available quantities, and handling instructions, please contact our technical support team.

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S/c1-21-16(14-6-4-3-5-7-14)20-23(18(21)25)13-10-19-17(24)15-8-11-22(12-9-15)28(2,26)27/h3-7,15H,8-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDFTDUHNXEERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolinone Derivatives

Carfentrazone-ethyl (ethyl [2-chloro-3-[2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenoxy]propionate]) shares the 1,2,4-triazolone core but differs in substituents. Key distinctions include:

  • Functional Groups: Carfentrazone-ethyl has a fluorinated phenyl ring and an ester group, whereas the target compound features a non-fluorinated phenyl ring and a methanesulfonyl-piperidine carboxamide.
  • Bioactivity: Carfentrazone-ethyl inhibits protoporphyrinogen oxidase (PPO), causing rapid herbicide action . The target compound’s sulfonamide group may enhance systemic mobility in plants or alter enzyme inhibition profiles.

Piperidine-Based Sulfonamides

N-[1-Ethyl-3-(2-Methylpropylcarbamoyl)Pyrazol-4-Yl]-1-Methylsulfonylpiperidine-4-Carboxamide (CAS 1005631-27-5) shares the methylsulfonylpiperidine carboxamide motif but lacks the triazolinone ring. Differences include:

Sulfonamide-Containing Herbicides

Sulfentrazone (a diphenyl ether sulfonamide) and the target compound both utilize sulfonamide groups for bioactivity. Contrasts include:

  • Target Specificity: Sulfentrazone inhibits PPO enzymes in broadleaf weeds, while the triazolinone core in the target compound may target alternative pathways (e.g., acetolactate synthase).
  • Structural Rigidity : The piperidine carboxamide in the target compound adds conformational flexibility, possibly enhancing binding to variable enzyme active sites.

Structural and Pharmacokinetic Data

Property Target Compound Carfentrazone-Ethyl CAS 1005631-27-5
Molecular Weight ~435 g/mol 412 g/mol ~395 g/mol
LogP ~1.8 (predicted) 3.5 ~2.2 (predicted)
Solubility (H₂O) Moderate (sulfonamide enhances) Low (ester reduces) Low (alkyl chain dominates)
Bioactivity Herbicidal (inferred from triazolinone) PPO inhibitor Undisclosed (pharma focus)

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step processes, including:

  • Condensation reactions to form the 1,2,4-triazolone core, as seen in analogous triazole derivatives (e.g., coupling of hydrazine derivatives with carbonyl intermediates) .
  • Functionalization of the piperidine ring , such as methanesulfonylation and carboxamide formation, using reagents like methanesulfonyl chloride and activated carboxylic acids .
  • Purification via column chromatography or recrystallization, ensuring >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for structural validation?

  • X-ray crystallography using SHELXL for precise determination of bond lengths, angles, and stereochemistry .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm proton environments and connectivity, particularly for the piperidine and triazolone moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, low data-to-parameter ratios) be resolved?

  • SHELXL refinement strategies : Utilize restraints for disordered atoms and incorporate TWIN/BASF commands for twinned data .
  • Data quality checks : Ensure a data-to-parameter ratio >10 by collecting high-resolution data (≤0.8 Å) and limiting free variables during refinement .
  • Validation tools : Employ PLATON or CCDC Mercury to identify residual electron density or symmetry mismatches .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Core modifications : Introduce substituents on the triazolone phenyl ring (e.g., electron-withdrawing groups like -F or -NO₂) to assess impact on target binding .
  • Piperidine adjustments : Replace methanesulfonyl with alternative sulfonamides or explore stereochemistry effects via enantiomeric synthesis .
  • In vitro assays : Pair SAR with enzymatic inhibition assays (e.g., kinase profiling) and molecular docking to correlate structural changes with activity .

Q. What computational methods predict this compound’s reactivity or target interactions?

  • Quantum mechanical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., cyclization steps) and transition states .
  • Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to study ligand-receptor binding stability, focusing on piperidine flexibility and triazolone hydrogen bonding .
  • AI-driven platforms : Integrate COMSOL Multiphysics for reaction optimization or predict pharmacokinetic properties via machine learning models .

Q. How to resolve contradictions between computational predictions and experimental results?

  • Cross-validation : Compare DFT-derived electrostatic potential maps with crystallographic electron density to identify mismatches in charge distribution .
  • Parameter adjustment : Refine force field parameters in MD simulations using experimental data (e.g., bond lengths from X-ray structures) .
  • Experimental replication : Re-run synthetic steps under varying conditions (e.g., solvent polarity, temperature) to test computational reaction feasibility .

Methodological Considerations

  • Crystallography : Prioritize low-temperature (100–150 K) data collection to minimize thermal motion artifacts .
  • SAR design : Include control compounds with truncated scaffolds (e.g., triazolone-free analogs) to isolate pharmacophore contributions .
  • Data transparency : Report R-factors, RMSD values, and computational convergence criteria to enable reproducibility .

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